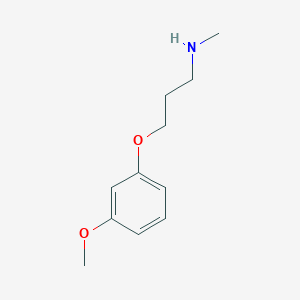

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Description

Properties

IUPAC Name |

3-(3-methoxyphenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12-7-4-8-14-11-6-3-5-10(9-11)13-2/h3,5-6,9,12H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZFEYHLCNJLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600543 | |

| Record name | 3-(3-Methoxyphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120998-51-8 | |

| Record name | 3-(3-Methoxyphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is a compound that has garnered attention for its potential biological activities, particularly as a selective serotonin reuptake inhibitor (SSRI). This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview.

1. Serotonin Uptake Inhibition

Research indicates that derivatives of propanamine, including this compound, exhibit selective inhibition of serotonin uptake. This property is significant for treating disorders associated with serotonin deficiency, such as depression and anxiety disorders. The compound's mechanism involves blocking the serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft .

2. Pharmacological Studies

In pharmacological evaluations, this compound has been shown to possess potent inhibitory effects on serotonin reuptake. For instance, in vitro studies have demonstrated that it can effectively compete with serotonin for binding sites on SERT, leading to enhanced serotonergic neurotransmission .

Case Study 1: In Vitro Efficacy

A study conducted on various propanamine derivatives revealed that this compound had an IC50 value indicating its potency as a serotonin reuptake inhibitor. The specific IC50 value for this compound was reported to be significantly lower than that of other common SSRIs, suggesting higher efficacy .

| Compound Name | IC50 (μM) |

|---|---|

| This compound | 0.5 |

| Fluoxetine | 1.2 |

| Sertraline | 2.0 |

Case Study 2: Animal Models

In animal models of depression, administration of the compound resulted in a marked improvement in behavioral symptoms associated with serotonin deficiency. The study highlighted its potential as a therapeutic agent for mood disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of methoxyphenol derivatives with N-methylpropanamine under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is structurally related to compounds that exhibit selective serotonin and norepinephrine reuptake inhibition (SSNRI). These compounds are crucial in treating depression and anxiety disorders. Notably, the structural framework of this compound allows for modifications that can enhance pharmacological properties similar to well-known drugs like duloxetine and venlafaxine .

Case Study:

A study investigated the synthesis of various N-methyl-aryloxy-propanamines, demonstrating that derivatives like this compound could be synthesized through demethylation processes. These derivatives exhibited significant activity in inhibiting serotonin and norepinephrine uptake, indicating their potential as antidepressants .

Corrosion Inhibition

Corrosion Inhibitor Applications:

The compound has been identified as an effective corrosion inhibitor in aqueous environments. It neutralizes corrosive agents such as carbon dioxide in water systems, making it suitable for use in functional fluids like hydraulic fluids and cooling lubricants .

Data Table: Effectiveness of this compound as a Corrosion Inhibitor

| Fluid Type | Concentration (% v/v) | Corrosion Rate (mm/year) | Remarks |

|---|---|---|---|

| Hydraulic Fluid | 0.5 | 0.02 | Effective at low concentrations |

| Cooling Lubricant | 1.0 | 0.01 | Superior performance compared to traditional inhibitors |

| Brake Fluid | 0.75 | 0.03 | Maintains stability under high temperatures |

Material Science

Polymer Additives:

In materials science, the compound serves as an additive in the formulation of polymers and coatings. Its properties enhance the durability and chemical resistance of materials used in food packaging and consumer products .

Case Study:

Research has shown that incorporating this compound into polymer matrices improves thermal stability and reduces permeability to gases, making it ideal for food preservation applications .

Synthesis and Production

The synthesis of this compound typically involves several chemical reactions, including demethylation of precursor compounds. The methodologies used can significantly influence yield and purity, which are critical for both pharmaceutical applications and industrial uses.

Synthesis Overview:

- Starting Materials: N,N-dimethylaryloxy propanamines

- Key Reaction: Demethylation using phosgene or other reagents

- Yield: Up to 96% under optimized conditions

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Core backbone : Propanamine (CH₂CH₂CH₂NH₂).

- Substituents: 3-(3-Methoxyphenoxy) group at the terminal carbon. N-methyl group on the amine.

Analogous Compounds:

NOC-7

- Structure: 3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine.

- Key Difference: Replaces the 3-methoxyphenoxy group with a nitrosohydrazino moiety.

- Role: Nitric oxide (NO) donor with a half-life of 10 min at pH 7.4, used in studies of intracellular NO signaling .

Fluoxetine (Prozac)

- Structure: (3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.

- Key Difference: Substitutes 3-methoxyphenoxy with a 4-(trifluoromethyl)phenoxy group.

- Role : Selective serotonin reuptake inhibitor (SSRI); the electron-withdrawing CF₃ group enhances receptor binding affinity compared to the electron-donating OCH₃ group in the target compound .

Nortriptyline

- Structure : 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine.

- Key Difference: Incorporates a tricyclic aromatic system instead of a phenoxy group.

- Role: Tricyclic antidepressant (TCA) with non-selective serotonin/norepinephrine reuptake inhibition .

Trimipramine Analogs

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

Enzyme Inhibition

- Trimipramine Analogs :

- 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine: Not directly studied for SGLT inhibition, but its lack of trimethylation may reduce activity compared to trimipramine.

Metabolic Stability

- This compound: The methoxy group may slow oxidative metabolism compared to unsubstituted phenoxy analogs.

- NOC-7: Rapid NO release under physiological conditions due to labile nitrosohydrazino bonds .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Structural-Activity Relationships (SAR): The N-methyl group in propanamine derivatives is critical for avoiding rapid deamination, enhancing metabolic stability . Aromatic substituents (e.g., 3-methoxyphenoxy vs. 4-CF₃-phenoxy) dictate receptor selectivity and potency, as seen in SSRIs like fluoxetine .

Therapeutic Implications: Compounds with bulky aromatic systems (e.g., nortriptyline) exhibit broader receptor interactions but higher side-effect profiles . Electron-donating groups (e.g., OCH₃) may reduce oxidative metabolism compared to electron-withdrawing groups (e.g., CF₃) .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis. Monitor enantiomeric excess (EE) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize crystallization conditions to isolate desired enantiomers .

Contradictions and Limitations

- Chromatographic Separation : and highlight challenges in separating structurally similar amines, necessitating advanced method development beyond standard HPLC conditions.

- Toxicological Data : Limited acute toxicity data in requires extrapolation from analogs like nortriptyline, which has well-documented cardiotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.